(−)-Myrtenol is a naturally occurring monoterpene alcohol, belonging to the class of volatile organic compounds. It is widely used in fragrance, cosmetic products, cleaning agents and flavoring agents in a variety of food products.
(-)-Myrtenol is a natural product found in Ips cembrae, Valeriana officinalis, and other organisms with data available.
(-)-Myrtenol
CAS No.: 19894-97-4
VCID: VC21336021
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
(-)-Myrtenol is a bicyclic monoterpenoid with the chemical formula C10H16O and a molecular weight of 152.2334 g/mol . It is known for its hydrophobic nature and is practically insoluble in water . This compound is naturally found in various plants and essential oils, including mandarin peel oil, raspberry, blackberry, strawberry, ginger, hop oil, black tea, peppermint oil, pepper (Piper nigrum), myrtle leaf or berry, summer savory (Satureja hortensis), and other spices or foodstuffs . Antibiofilm and Antivirulence ActivitiesMyrtenol has been studied for its antibiofilm and antivirulence properties against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits strong antibiofilm activity, inhibiting biofilm formation by up to 85% at a concentration of 300 μg/mL . Myrtenol also reduces the expression of genes involved in virulence factors and biofilm formation in MRSA, suggesting its potential as an antibacterial agent . Anti-inflammatory EffectsResearch indicates that myrtenol possesses anti-inflammatory properties, which can be beneficial in reducing damage caused by conditions like asthma. It achieves this by lowering inflammatory indices and normalizing interleukin levels . Applications and UsesMyrtenol is used in the food industry as a flavoring agent and in cosmetics due to its pleasant aroma and taste . Its potential applications in medicine are being explored due to its antibacterial and anti-inflammatory properties. |
---|---|
CAS No. | 19894-97-4 |
Product Name | (-)-Myrtenol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
Standard InChI | InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 |
Standard InChIKey | RXBQNMWIQKOSCS-IUCAKERBSA-N |
Isomeric SMILES | CC1([C@H]2CC=C([C@@H]1C2)CO)C |
SMILES | CC1(C2CC=C(C1C2)CO)C |
Canonical SMILES | CC1(C2CC=C(C1C2)CO)C |
Boiling Point | 221.5 °C |
Synonyms | 2-pinen-10-ol 6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol myrtenol pin-2-ene-10-ol |
PubChem Compound | 88301 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume